molecular formula C14H17N5O2S B5799782 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine

4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine

Cat. No. B5799782
M. Wt: 319.38 g/mol
InChI Key: IGJUDJKDCCCJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine, also known as MTTAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is not yet fully understood. However, studies have suggested that 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine may work by inhibiting various enzymes and pathways involved in cancer cell growth, reducing oxidative stress and inflammation, and protecting neurons from damage.
Biochemical and Physiological Effects:
4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have various biochemical and physiological effects. In cancer cells, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine inhibits cell growth and induces cell death. In cardiovascular disease, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine reduces inflammation and oxidative stress, leading to improved heart function. In neurological disorders, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine reduces neuronal damage and inflammation, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine in lab experiments is its potential therapeutic properties in various diseases. Additionally, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is relatively easy to synthesize and has a low toxicity profile. However, one limitation is that the mechanism of action of 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is not yet fully understood, making it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine. One area of focus is optimizing its therapeutic potential in cancer treatment, specifically in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine and its potential in treating neurological disorders. Finally, there is potential for 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine to be used in other disease areas, such as autoimmune disorders and infectious diseases, which warrant further investigation.

Synthesis Methods

4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine can be synthesized using a two-step process. The first step involves the synthesis of 4-(methylthio)phenyl)-2H-tetrazole, which is achieved by reacting 4-(methylthio)aniline with sodium azide in the presence of a copper catalyst. The second step involves the acetylation of morpholine with 4-(methylthio)phenyl)-2H-tetrazole in the presence of acetic anhydride and a base catalyst.

Scientific Research Applications

4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has shown potential in various scientific research applications, including cancer treatment, cardiovascular disease, and neurological disorders. Studies have shown that 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has anti-cancer properties, specifically in inhibiting the growth of breast cancer cells. Additionally, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress. In neurological disorders, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have a neuroprotective effect by reducing neuronal damage and inflammation.

properties

IUPAC Name

2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-22-12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJUDJKDCCCJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone

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